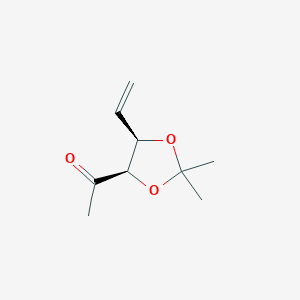
1-((4R,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanone
Descripción general
Descripción
1-((4R,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanone is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((4R,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanone, also known by its CAS number 1042237-51-3, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on existing literature.
The molecular formula of this compound is with a molecular weight of 170.21 g/mol. The structure includes a dioxolane ring which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of specific diols with suitable aldehydes under controlled conditions. This synthetic approach allows for the production of enantiomerically pure compounds which are crucial in pharmaceutical applications due to their differing biological activities.
Antibacterial and Antifungal Activity
Research indicates that derivatives of 1,3-dioxolanes exhibit notable antibacterial and antifungal properties. A study highlighted that various synthesized dioxolane compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound 1 | S. aureus | 625 - 1250 |
| Compound 4 | P. aeruginosa | 625 |
| Compound 7 | C. albicans | Not specified |
The antifungal activity was particularly promising against Candida albicans, where most compounds tested showed effective inhibition .
The mechanism through which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the dioxolane ring plays a critical role in interacting with bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.
Case Studies
A notable case study involved the synthesis and testing of a series of chiral and racemic dioxolanes. The results indicated that stereochemistry significantly influenced biological activity; specific enantiomers exhibited superior antibacterial properties compared to their racemic counterparts .
Propiedades
IUPAC Name |
1-[(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5-7-8(6(2)10)12-9(3,4)11-7/h5,7-8H,1H2,2-4H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAZTGRTNBWWAM-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(OC(O1)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@H](OC(O1)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















